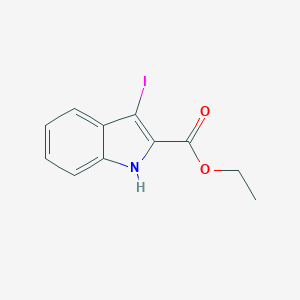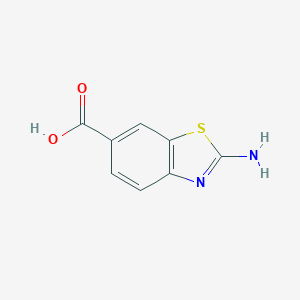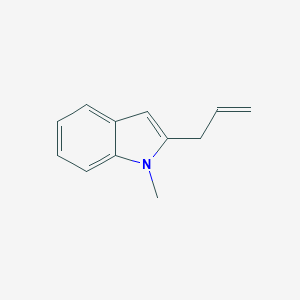
1H-Indole, 1-methyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-methyl-2-(2-propenyl)- is a type of indole compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(2-Propenyl)-1-methylindole or tryptoline, and it has been found to have various biological activities.
Mechanism Of Action
The mechanism of action of 1H-Indole, 1-methyl-2-(2-propenyl)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical And Physiological Effects
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been found to have a neuroprotective effect and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Indole, 1-methyl-2-(2-propenyl)- in lab experiments is its low toxicity. This compound has been found to be relatively safe, even at high doses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for certain experiments.
Future Directions
There are several future directions for research on 1H-Indole, 1-methyl-2-(2-propenyl)-. One potential direction is to investigate the potential of this compound as a lead compound for the development of new drugs. Another potential direction is to explore the mechanism of action of this compound in more detail, in order to gain a better understanding of its biological activities. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as agriculture and food science.
Synthesis Methods
1H-Indole, 1-methyl-2-(2-propenyl)- can be synthesized through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acyl halide in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Scientific Research Applications
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been found to have potential applications in the fields of drug discovery and medicinal chemistry.
properties
CAS RN |
111678-54-7 |
|---|---|
Product Name |
1H-Indole, 1-methyl-2-(2-propenyl)- |
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enylindole |
InChI |
InChI=1S/C12H13N/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)2/h3-5,7-9H,1,6H2,2H3 |
InChI Key |
RZEUWURTBVGHFT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CC=C |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC=C |
synonyms |
2-allyl-1-methylindole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



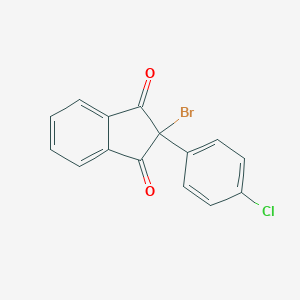
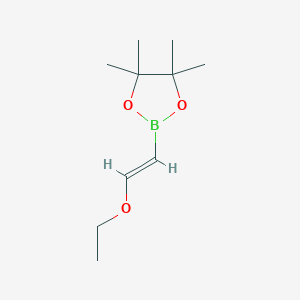
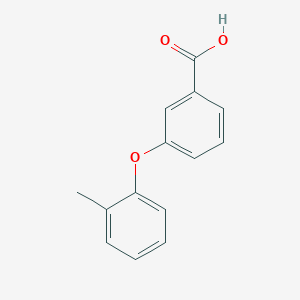
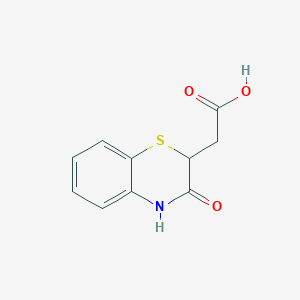
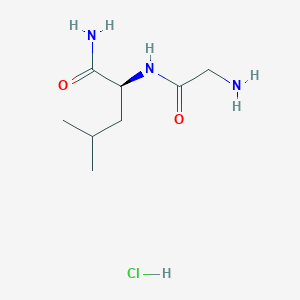
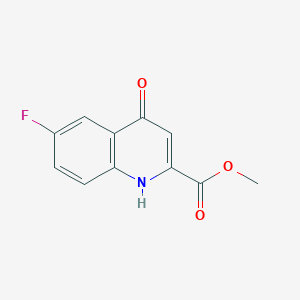
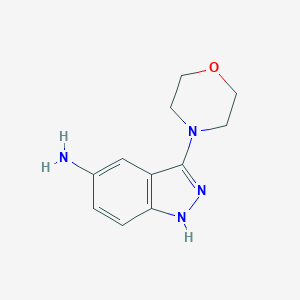
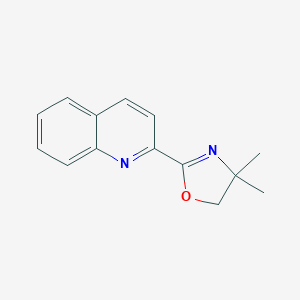
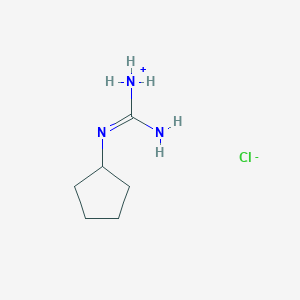
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B177542.png)
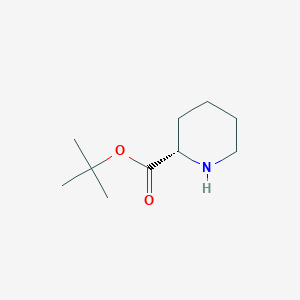
![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
